N-(6-methoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide
Description
N-(6-Methoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a benzothiazole-derived compound featuring a methoxy group at the 6-position of the benzothiazole core and a 3-methylpiperidinylsulfonyl-substituted benzamide moiety. This structure combines a heterocyclic aromatic system (benzothiazole) with a sulfonamide-linked piperidine group, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(3-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-14-4-3-11-24(13-14)30(26,27)17-8-5-15(6-9-17)20(25)23-21-22-18-10-7-16(28-2)12-19(18)29-21/h5-10,12,14H,3-4,11,13H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHPOLVVYIPCTJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-methoxybenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound with potential therapeutic applications, particularly in oncology and neurology. This article examines its biological activity, synthesis, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features several key structural components:
- Thiazole moiety : Known for its role in various biological activities.
- Sulfonamide group : Implicated in antimicrobial and anticancer properties.
- Piperidine ring : Contributes to the pharmacological profile by enhancing binding affinity to biological targets.
The molecular formula of this compound is C₁₅H₁₈N₂O₂S, with a molecular weight of approximately 298.38 g/mol.
Anticancer Properties
Recent studies have highlighted the compound's potential as an inhibitor of fibroblast growth factor receptor 4 (FGFR4), which is implicated in various cancers. This inhibition may disrupt signaling pathways crucial for tumor growth and survival.
- Mechanism of Action : The compound's structural features may enhance its binding affinity to FGFR4, leading to reduced proliferation of cancer cells. Preliminary research indicates that it may act through the inhibition of tubulin polymerization, a mechanism similar to other known anticancer agents .
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Case Studies :
- A study demonstrated that derivatives of thiazole compounds exhibited improved antiproliferative activity against melanoma and prostate cancer cells, with IC₅₀ values decreasing from micromolar to nanomolar ranges when optimally substituted .
- In vitro assays showed that the compound significantly inhibited cell viability in various cancer cell lines, suggesting its potential as a therapeutic agent .
Neuropharmacological Effects
The compound's piperidine component suggests possible central nervous system activity. Research into related compounds has indicated potential efficacy in treating neurological disorders by modulating neurotransmitter systems or acting as neuroprotective agents.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiazole and sulfonamide groups can significantly influence potency and selectivity:
| Structural Modification | Impact on Activity |
|---|---|
| Substitution on thiazole | Enhances binding affinity to FGFR4 |
| Variations in sulfonamide | Alters pharmacokinetics and bioavailability |
| Piperidine ring modifications | May improve central nervous system penetration |
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the thiazole ring.
- Introduction of the sulfonamide group via nucleophilic substitution.
- Coupling with piperidine derivatives to yield the final product.
Comparison with Similar Compounds
Structural Analogs and Key Modifications
The following table summarizes critical structural differences and similarities between the target compound and its analogs:
Benzothiazole Substitutions
- 6-Methoxy vs. Fluorine, being electronegative, may increase metabolic stability and alter target binding .
- 6-Ethoxy () : Ethoxy groups increase steric bulk and lipophilicity compared to methoxy, which could affect pharmacokinetic profiles such as absorption and half-life .
Sulfonyl Group Variations
- The 3-methyl group adds steric hindrance, possibly reducing off-target effects .
- 4-Methylpiperidinyl () : Positional isomerism (3- vs. 4-methyl) could influence conformational flexibility and target engagement .
Benzamide Modifications
- Pyridin-4-ylmethyl () : This substitution introduces a positively charged nitrogen at physiological pH, which may improve solubility and facilitate interactions with charged residues in binding pockets .
- 4-Methoxy () : Electron-donating methoxy groups on the benzamide moiety could stabilize aromatic stacking interactions but reduce solubility in aqueous environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
